

Comparative Pharmacokinetics of GS-704277 and GS-441524: A Guide for Researchers

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Compound of Interest		
Compound Name:	GS-704277	
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This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two key nucleoside analog metabolites, **GS-704277** and GS-441524. Both are critical components in understanding the in vivo activity of the antiviral prodrug remdesivir. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

GS-441524 is the primary and more stable plasma metabolite of remdesivir, exhibiting a significantly longer half-life compared to the transient intermediate metabolite, **GS-704277**.[1] [2][3] While both are detectable in plasma following remdesivir administration, GS-441524 persists in circulation for a prolonged period.[4] This guide outlines their key pharmacokinetic parameters, the experimental methods used for their determination, and their roles in the metabolic activation pathway of remdesivir.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **GS-704277** and GS-441524 in human plasma following intravenous administration of remdesivir.



Parameter	GS-704277	GS-441524
Peak Plasma Concentration (Cmax)	807 nM (following a 200 mg remdesivir loading dose)[3]	726 nM (following a 200 mg remdesivir loading dose)[3]
Time to Peak Concentration (Tmax)	Appears sequentially after remdesivir, reaching peak concentrations at approximately 0.75 hours post-infusion start.[4]	Appears after GS-704277, reaching peak concentrations between 3.00 and 5.0 hours post-infusion start.[2][4]
Plasma Half-Life (t½)	Approximately 0.87–1.8 hours.	Approximately 13–31 hours.[2] A population pharmacokinetic model estimated the terminal elimination half-life to be around 20 hours.[3]
Plasma Protein Binding	Low (1–2% bound).[4]	Low (1–2% bound).[4]
Primary Elimination Route	Metabolized by Histidine Triad Nucleotide-binding Protein 1 (HINT-1).[1]	Primarily renal clearance.[4]

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from studies involving the intravenous administration of remdesivir to healthy human subjects. The methodologies employed in these key experiments are detailed below.

Subject Population and Dosing

- Healthy adult volunteers were enrolled in clinical trials.
- Remdesivir was administered as a single intravenous infusion, often with a loading dose followed by maintenance doses.[4]

Sample Collection

 Serial blood samples were collected from subjects at predetermined time points postinfusion.



Plasma was separated from whole blood by centrifugation for subsequent analysis.

Bioanalytical Method

- Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the simultaneous quantification of remdesivir and its metabolites (GS-704277 and GS-441524) in plasma.[5][6]
- Sample Preparation: Due to the instability of remdesivir in plasma, samples were typically treated with formic acid immediately after collection to stabilize the analytes.[5] Protein precipitation with acetonitrile was a common extraction procedure.[7]
- Chromatography: Chromatographic separation was achieved using a C18 or similar reversed-phase column.[6][7]
- Mass Spectrometry: A tandem mass spectrometer was used for detection and quantification,
 often employing multiple reaction monitoring (MRM) for high selectivity and sensitivity.[8]

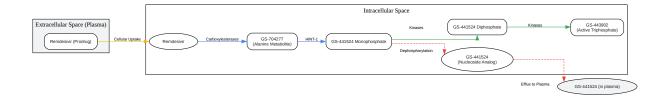
Pharmacokinetic Analysis

 Plasma concentration-time data for GS-704277 and GS-441524 were analyzed using noncompartmental or population pharmacokinetic modeling approaches to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.[3][9]

Mandatory Visualization Metabolic Activation Pathway of Remdesivir

The following diagram illustrates the intracellular conversion of remdesivir into its metabolites, including **GS-704277** and GS-441524, and ultimately to the active triphosphate form.





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Caption: Intracellular metabolic pathway of Remdesivir.

This diagram illustrates the sequential conversion of remdesivir to its active form. Remdesivir enters the cell and is first metabolized to **GS-704277**.[4] **GS-704277** is then converted to the monophosphate of GS-441524, which is subsequently phosphorylated to the active triphosphate, GS-443902.[4] The monophosphate can also be dephosphorylated to the nucleoside analog GS-441524, which can then be found in plasma.[2]

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